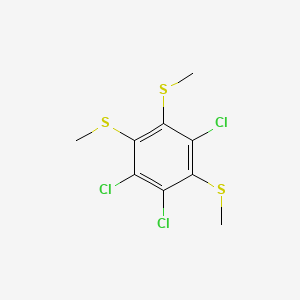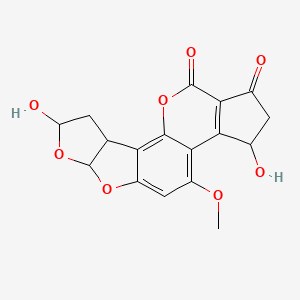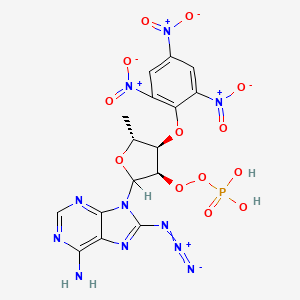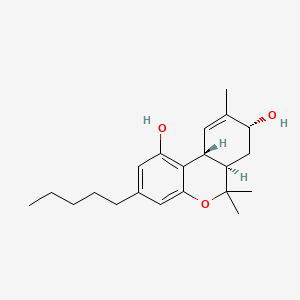
8-Hydroxy-delta(9)-tetrahydrocannabinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-delta(9)-tetrahydrocannabinol is a natural product found in Cannabis sativa with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
8-Hydroxy-delta(9)-tetrahydrocannabinol (THC) is primarily psychoactive and undergoes complex pharmacokinetics. Studies reveal that THC is rapidly transferred from the lungs to blood during smoking, undergoing oxidative metabolism to produce active metabolites like 11-hydroxy-delta 9-tetrahydrocannabinol (11-OH-THC) and inactive ones like 11-nor-9-carboxy-delta 9-tetrahydrocannabinol (THCCOOH) (Huestis et al., 1992). The pharmacokinetics of THC also involves its metabolism by human hepatic microsomes, primarily involving cytochrome P450 enzymes (Watanabe et al., 2007).
Therapeutic Potential
Non-psychotropic cannabinoids from Cannabis, including THC, show promise in various therapeutic applications. For example, THC binds to cannabinoid receptors (CB1 and CB2), which are involved in modulating neurotransmitter release, pain perception, and functions of cardiovascular, gastrointestinal, and liver systems. This opens avenues for its use in inflammation, diabetes, cancer, and neurodegenerative diseases (Izzo et al., 2009).
Antiemetic Effects in Pediatric Oncology
Delta-8-tetrahydrocannabinol, a cannabinoid with lower psychotropic potency than delta-9-THC, has been used effectively as an antiemetic in pediatric oncology. Its administration in children undergoing antineoplastic treatments resulted in the complete prevention of vomiting, with negligible side effects (Abrahamov et al., 1995).
Neurochemical Development
Prenatal exposure to cannabinoids like delta 9-THC and delta 8-THC alters neurochemical development in rat brains. This highlights the potential long-term impacts of THC exposure during critical developmental periods (Walters & Carr, 1988).
Eigenschaften
CAS-Nummer |
34984-78-6 |
|---|---|
Produktname |
8-Hydroxy-delta(9)-tetrahydrocannabinol |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(6aR,8R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,8-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h9-11,15-17,22-23H,5-8,12H2,1-4H3/t15-,16-,17-/m1/s1 |
InChI-Schlüssel |
INKUWBOHCFHXTJ-BRWVUGGUSA-N |
Isomerische SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |
SMILES |
CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O |
Andere CAS-Nummern |
34984-78-6 |
Synonyme |
(6aalpha,8alpha,10abeta)-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol (6aR-(6aalpha,8beta,10abeta))-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol 8 alpha-hydroxy-delta (9)-THC 8 beta-hydroxy-delta (9)-THC 8 beta-hydroxy-delta(9)-tetrahyrocannabinol 8-hydroxy-delta(9)-tetrahydrocannabinol 8-OHTHC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



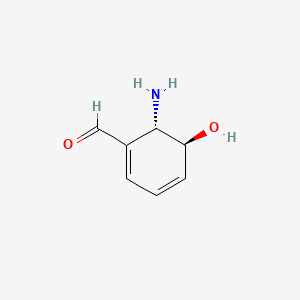
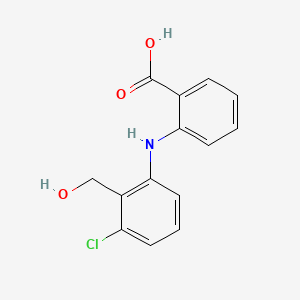
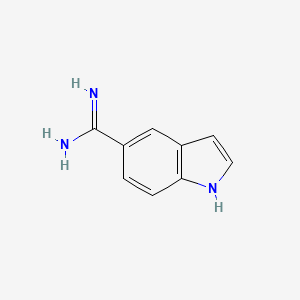
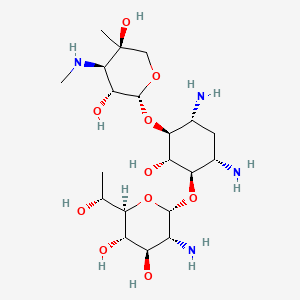
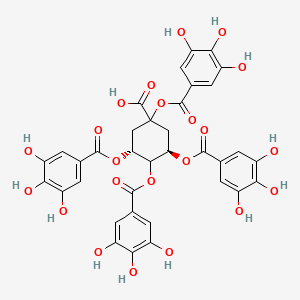
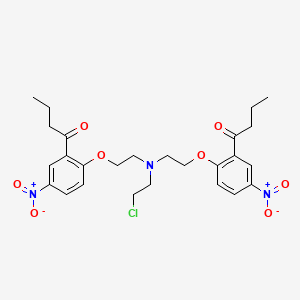
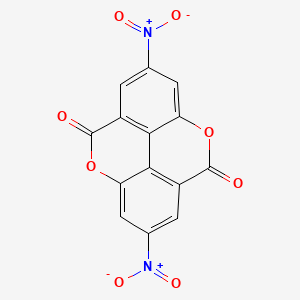
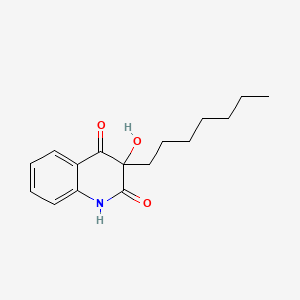
![3-(Fluoromethyl)-3-hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}pentanoic acid](/img/structure/B1208738.png)
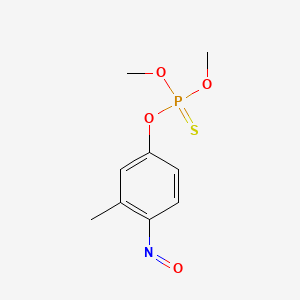
![10-[(3-Chlorophenyl)methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1208741.png)
